molecular formula C14H26N2O4 B2668819 tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate CAS No. 1663508-67-5

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate

Cat. No.: B2668819
CAS No.: 1663508-67-5
M. Wt: 286.372
InChI Key: CNGDPYNZCHFILV-UHFFFAOYSA-N
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Description

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate: is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diazaspiro moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate typically involves the reaction of 2,7-diazaspiro[3.5]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate is used as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions, making it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays .

Medicine: In medicine, this compound is explored for its potential as a drug candidate. It is used in the development of kinase inhibitors and other therapeutic agents .

Industry: Industrially, this compound is used in the production of various pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding. This inhibition disrupts the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
  • 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride

Uniqueness: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate is unique due to its specific spirocyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .

Properties

IUPAC Name

acetic acid;tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C2H4O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12;1-2(3)4/h13H,4-9H2,1-3H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGDPYNZCHFILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCC2(CC1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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